molecular formula C24H27BrN2O3 B11639677 ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-4-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate

ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-4-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate

Cat. No.: B11639677
M. Wt: 471.4 g/mol
InChI Key: HFHPGVWSPQSRDS-UHFFFAOYSA-N
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Description

ETHYL 6-BROMO-5-HYDROXY-2-METHYL-1-PHENYL-4-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole family Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-BROMO-5-HYDROXY-2-METHYL-1-PHENYL-4-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific conditions for synthesizing this compound would include the use of methanesulfonic acid under reflux in methanol, followed by several purification steps .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-BROMO-5-HYDROXY-2-METHYL-1-PHENYL-4-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 6-BROMO-5-HYDROXY-2-METHYL-1-PHENYL-4-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-5-HYDROXY-2-METHYL-1-PHENYL-4-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 6-BROMO-5-HYDROXY-2-METHYL-1-PHENYL-4-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is unique due to its specific substitutions on the indole ring, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity to certain targets and improve its pharmacokinetic profile.

Properties

Molecular Formula

C24H27BrN2O3

Molecular Weight

471.4 g/mol

IUPAC Name

ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-4-(piperidin-1-ylmethyl)indole-3-carboxylate

InChI

InChI=1S/C24H27BrN2O3/c1-3-30-24(29)21-16(2)27(17-10-6-4-7-11-17)20-14-19(25)23(28)18(22(20)21)15-26-12-8-5-9-13-26/h4,6-7,10-11,14,28H,3,5,8-9,12-13,15H2,1-2H3

InChI Key

HFHPGVWSPQSRDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN3CCCCC3)O)Br)C4=CC=CC=C4)C

Origin of Product

United States

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